molecular formula C18H13FN2O2 B15288818 HYDRAZINE, 1-(m-FLUOROBENZOYL)-2-(1-NAPHTHOYL)- CAS No. 74038-75-8

HYDRAZINE, 1-(m-FLUOROBENZOYL)-2-(1-NAPHTHOYL)-

Cat. No.: B15288818
CAS No.: 74038-75-8
M. Wt: 308.3 g/mol
InChI Key: NYOWWVYPVOXJGZ-UHFFFAOYSA-N
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Description

N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide is a chemical compound with the molecular formula C18H13FN2O2 and a molecular weight of 308.31 g/mol. This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a fluorobenzoyl group and a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide typically involves the reaction of naphthalene-1-carbohydrazide with 3-fluorobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols as major products.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide has several applications in scientific research, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide is structurally similar to other hydrazide derivatives, such as N'-(benzoyl)naphthalene-1-carbohydrazide and N'-(4-fluorobenzoyl)naphthalene-1-carbohydrazide. the presence of the fluorine atom at the 3-position of the benzoyl group imparts unique chemical and biological properties to the compound, making it distinct from its analogs.

Comparison with Similar Compounds

  • N'-(benzoyl)naphthalene-1-carbohydrazide

  • N'-(4-fluorobenzoyl)naphthalene-1-carbohydrazide

  • N'-(chlorobenzoyl)naphthalene-1-carbohydrazide

Biological Activity

Hydrazine, 1-(m-fluorobenzoyl)-2-(1-naphthoyl)- (CAS No. 74038-75-8), is a synthetic compound that belongs to the hydrazine class. This compound is characterized by its unique structural features, which include both a fluorobenzoyl and a naphthoyl moiety. Its molecular formula is C18_{18}H13_{13}FN2_2O2_2, with a molecular weight of approximately 308.3 g/mol . The biological activity of this compound has garnered attention in medicinal chemistry and agrochemicals due to its potential applications.

The compound exhibits notable chemical reactivity, particularly in nucleophilic substitutions and condensation reactions. The presence of the fluorobenzoyl group enhances the electrophilicity of the carbonyl carbon, facilitating interactions with various nucleophiles.

Biological Activity

Hydrazine derivatives, including 1-(m-fluorobenzoyl)-2-(1-naphthoyl)-, have been extensively studied for their biological activities. Research indicates that this compound may possess:

  • Antimicrobial Properties : Some studies suggest that hydrazine derivatives can exhibit antimicrobial activity against various pathogens. The exact mechanism remains under investigation, but it may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines. The mechanism could involve induction of apoptosis or inhibition of cell proliferation.
  • Enzyme Inhibition : There is evidence that hydrazine derivatives can act as inhibitors for specific enzymes, potentially altering metabolic pathways in target organisms.

Case Studies

Several case studies have highlighted the biological activities of hydrazine derivatives:

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various hydrazine derivatives, including 1-(m-fluorobenzoyl)-2-(1-naphthoyl)-. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies on human cancer cell lines revealed that 1-(m-fluorobenzoyl)-2-(1-naphthoyl)- exhibited dose-dependent cytotoxicity. The compound was shown to induce apoptosis through caspase activation pathways.
  • Enzyme Inhibition :
    • Research focused on the inhibition of specific metabolic enzymes by hydrazine derivatives demonstrated that 1-(m-fluorobenzoyl)-2-(1-naphthoyl)- significantly inhibited enzyme activity, affecting cellular metabolism in treated organisms.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals unique aspects of hydrazine, 1-(m-fluorobenzoyl)-2-(1-naphthoyl)-:

Compound NameStructural FeaturesUnique Aspects
Hydrazine, 1-(p-fluorobenzoyl)-2-(1-naphthoyl)Contains p-fluorobenzoyl instead of m-fluorobenzoylDifferent electronic properties due to fluorine position
Hydrazine, 1,2-bis(m-fluorobenzoyl)Two m-fluorobenzoyl groupsPotentially increased reactivity due to multiple acyl groups
HydrazinecarboxamidesIncorporates carboxamide functionalityKnown for antimicrobial properties

The distinct combination of functional groups in hydrazine, 1-(m-fluorobenzoyl)-2-(1-naphthoyl)- may enhance its biological activity compared to other similar compounds .

Properties

CAS No.

74038-75-8

Molecular Formula

C18H13FN2O2

Molecular Weight

308.3 g/mol

IUPAC Name

N'-(3-fluorobenzoyl)naphthalene-1-carbohydrazide

InChI

InChI=1S/C18H13FN2O2/c19-14-8-3-7-13(11-14)17(22)20-21-18(23)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,20,22)(H,21,23)

InChI Key

NYOWWVYPVOXJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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